molecular formula C8H11FN2O B8105616 (R)-1-(5-Fluoro-2-methoxypyridin-3-YL)ethan-1-amine

(R)-1-(5-Fluoro-2-methoxypyridin-3-YL)ethan-1-amine

Cat. No.: B8105616
M. Wt: 170.18 g/mol
InChI Key: SNKPNKLWTBUEMR-RXMQYKEDSA-N
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Description

(R)-1-(5-Fluoro-2-methoxypyridin-3-YL)ethan-1-amine is a chiral amine featuring a pyridine ring substituted with a fluorine atom at position 5, a methoxy group at position 2, and an ethanamine moiety at position 3 in the (R)-configuration. Its molecular formula is C₈H₁₁FN₂O₂ (molecular weight: 186.19 g/mol).

Properties

IUPAC Name

(1R)-1-(5-fluoro-2-methoxypyridin-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2O/c1-5(10)7-3-6(9)4-11-8(7)12-2/h3-5H,10H2,1-2H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKPNKLWTBUEMR-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(N=CC(=C1)F)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(N=CC(=C1)F)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-1-(5-Fluoro-2-methoxypyridin-3-yl)ethan-1-amine, with the CAS number 1212996-56-9, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₈H₁₁FN₂O
Molecular Weight170.184 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point253.4 ± 40.0 °C
Flash Point107.0 ± 27.3 °C
LogP0.66

These properties suggest that the compound may have suitable pharmacokinetic profiles for drug development.

Research indicates that this compound may interact with various biological targets, particularly within the central nervous system (CNS). It has been studied for its potential as a selective D3 dopamine receptor agonist, which could have implications for treating disorders such as schizophrenia and Parkinson's disease .

Case Studies and Research Findings

  • Dopamine Receptor Activity : A study highlighted the compound's selective agonistic activity towards the D3 dopamine receptor, showing an EC50 value of approximately 710 nM, which indicates moderate potency in activating this receptor . This selectivity is crucial for minimizing side effects associated with D2 receptor activation.
  • Pharmacokinetics : In pharmacokinetic evaluations, compounds similar to this compound exhibited high clearance rates and significant first-pass metabolism when administered orally. For instance, a related compound showed a bioavailability of approximately 53.7% following oral administration . This suggests that while the compound can be absorbed effectively, its rapid metabolism may limit systemic exposure.
  • Antiparasitic Activity : Emerging research has explored the compound's potential against Plasmodium falciparum, the causative agent of malaria. Structure-activity relationship (SAR) studies indicate that modifications to the pyridine ring can enhance antiparasitic activity while maintaining low toxicity to human cells .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeObservations
D3 Dopamine Receptor AgonistModerate potency (EC50 ~ 710 nM)
PharmacokineticsHigh clearance; variable bioavailability
Antiparasitic PotentialModifications enhance activity against P. falciparum

Scientific Research Applications

Overview

(R)-1-(5-Fluoro-2-methoxypyridin-3-YL)ethan-1-amine, with the CAS number 1212996-56-9, is a compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and drug development. Its unique structure and properties make it a candidate for multiple applications, including as a pharmacological agent.

Antidepressant Activity

Research indicates that this compound may exhibit antidepressant effects. It is hypothesized to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation. Studies have shown that compounds with similar structures can act as selective serotonin reuptake inhibitors (SSRIs), indicating potential efficacy in treating depression .

Anxiolytic Properties

The compound's interaction with neurotransmitter receptors suggests it may also have anxiolytic (anxiety-reducing) effects. This is particularly relevant in the context of developing new treatments for anxiety disorders, where modulation of the GABAergic system is often targeted .

Neuroprotective Effects

There is emerging evidence that this compound could possess neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This application is based on its ability to cross the blood-brain barrier and influence neuroinflammatory pathways .

Building Block in Drug Synthesis

Due to its unique structural features, this compound serves as a valuable intermediate in the synthesis of more complex pharmaceutical compounds. Its derivatives can be synthesized for various therapeutic uses, including anti-cancer agents and antibiotics .

Case Study 1: Antidepressant Development

A study focused on synthesizing derivatives of this compound highlighted its potential as a lead compound for developing new antidepressants. The synthesized derivatives were tested for their binding affinity to serotonin receptors, demonstrating promising results that warrant further investigation into their clinical efficacy .

Case Study 2: Neuroprotection Research

In preclinical trials, a derivative of this compound was evaluated for its neuroprotective effects against oxidative stress in neuronal cell cultures. The results indicated a significant reduction in cell death compared to controls, suggesting that modifications of this compound could lead to effective treatments for neurodegenerative conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between (R)-1-(5-Fluoro-2-methoxypyridin-3-YL)ethan-1-amine and related compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Properties References
This compound C₈H₁₁FN₂O₂ 5-F, 2-OMe, 3-CH₂NH₂ (R-configuration) 186.19 Hypothesized: Asymmetric catalysis, medicinal chemistry (inference from analogs)
(R)-1-Phenylethan-1-amine C₈H₁₁N Phenyl substituent 121.18 Organocatalyst for α-amination of 1,3-dicarbonyl compounds (high enantioselectivity)
(R)-1-(Pyridin-2-yl)ethan-1-amine C₇H₁₀N₂ Pyridin-2-yl substituent 122.17 Intermediate in quinoline-based medicinal compounds (e.g., I-BET151 derivatives)
(R)-1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-amine C₇H₈BrFN₂ 5-Br, 3-F, 2-CH₂NH₂ (R-configuration) 219.06 Storage-sensitive (requires inert atmosphere, 2–8°C); halogenated analogs may exhibit altered steric/electronic effects
(S)-1-(2-Naphthyl)ethan-1-amine C₁₂H₁₃N 2-Naphthyl substituent 171.24 Enantioselective transport in liquid membranes; higher lipophilicity vs. phenyl analogs

Structural and Functional Analysis

Substituent Effects on Reactivity and Binding Fluorine and Methoxy Groups: The 5-fluoro and 2-methoxy substituents on the pyridine ring in the target compound introduce electron-withdrawing and electron-donating effects, respectively. This combination may enhance solubility and modulate binding affinity in biological systems compared to non-polar analogs like (R)-1-phenylethan-1-amine.

Stereochemical Influence

  • The (R)-configuration is critical for enantioselective applications. For example, (R)-1-phenylethan-1-amine-derived guanidines achieve moderate-to-good enantioselectivity (up to 85% ee) in α-amination reactions. The target compound’s chiral center likely confers similar stereochemical control, though its pyridine substituents may shift substrate specificity.

Applications in Medicinal Chemistry

  • (R)-1-(Pyridin-2-yl)ethan-1-amine is a key intermediate in I-BET151 derivatives, which target bromodomains. The target compound’s 3-pyridinyl substitution and fluorine atom could improve binding to aromatic protein pockets or enhance metabolic stability compared to 2-pyridinyl analogs.

Phase Transport and Solubility

  • Compounds like (S)-1-(2-naphthyl)ethan-1-amine demonstrate enantioselective transport in liquid membranes due to their aromaticity and lipophilicity. The target compound’s methoxy group may improve aqueous solubility relative to naphthyl or phenyl analogs, balancing hydrophilicity for drug delivery or catalytic applications.

Preparation Methods

Construction of the Pyridine Core

The pyridine ring serves as the foundational scaffold for this compound. Modern approaches prioritize modular assembly via cross-coupling reactions. The Suzuki-Miyaura cross-coupling is widely employed to introduce substituents at specific positions. For example, reacting 2-bromoaniline with pyridin-3-ylboronic acid in the presence of Pd(dppf)₂Cl₂ and Na₂CO₃ in a 1,4-dioxane/water mixture yields 2-(pyridin-3-yl)aniline derivatives. This method achieves >90% yield under optimized conditions (85°C, 12 hours).

Enantioselective Formation of the Chiral Center

The (R)-configuration at the ethanamine moiety is achieved using chiral auxiliaries. A recent method involves condensing pyridine-2-carboxaldehyde with R-t-butylsulfinamide in the presence of titanium tetraethoxide in THF , followed by Grignard addition with methyl magnesium bromide to form the stereocenter5. This approach achieves enantiomeric excess (ee) >98%5.

Detailed Synthesis Protocols

Suzuki-Miyaura Cross-Coupling for Pyridine Functionalization

Procedure :

  • Charge a Schlenk tube with 2-bromoaniline (1.0 equiv.), pyridin-3-ylboronic acid (1.2 equiv.), Pd(dppf)₂Cl₂ (2 mol%), and Na₂CO₃ (4.0 equiv.).

  • Degas with nitrogen and add 1,4-dioxane/water (2.5:1).

  • Stir at 85°C for 12 hours, extract with ethyl acetate, and purify via column chromatography.

Key Data :

ParameterValue
Yield95%
CatalystPd(dppf)₂Cl₂
Temperature85°C

Nucleophilic Aromatic Substitution for Methoxylation

Procedure :

  • React 2,6-difluoro-3-iodopyridine (1.0 equiv.) with K₂CO₃ (2.0 equiv.) and sodium methoxide (1.05 equiv.) in DMSO .

  • Stir at room temperature for 24 hours, extract with dichloromethane, and purify via flash chromatography.

Key Data :

ParameterValue
Yield75–85%
SolventDMSO
Reaction Time24 hours

Chiral Auxiliary-Mediated Enantioselective Synthesis

Procedure 5:

  • Condense pyridine-2-carboxaldehyde with R-t-butylsulfinamide (1.1 equiv.) and titanium tetraethoxide (1.5 equiv.) in THF at 0°C.

  • Add methyl magnesium bromide (1.2 equiv.) dropwise and stir for 6 hours.

  • Quench with aqueous NH₄Cl, extract with ethyl acetate, and purify via recrystallization.

Key Data :

ParameterValue
Enantiomeric Excess>98% ee
AuxiliaryR-t-butylsulfinamide
Grignard ReagentMethyl magnesium bromide

Optimization and Yield Improvements

Catalyst Screening for Cross-Coupling

Palladium catalysts significantly impact Suzuki-Miyaura efficiency. Comparative studies show:

CatalystYield (%)Reaction Time (h)
Pd(dppf)₂Cl₂9512
Pd(PPh₃)₄7818
Pd(OAc)₂6524
SolventYield (%)
DMSO85
DMF72
THF58

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Suzuki Cross-CouplingHigh regioselectivityRequires Pd catalysts90–95
Chiral AuxiliaryExcellent enantiocontrolMulti-step purification70–80
SNAr MethoxylationScalableLimited to activated substrates75–85

Q & A

Q. What are the key synthetic routes for (R)-1-(5-Fluoro-2-methoxypyridin-3-YL)ethan-1-amine?

Methodological Answer: The compound is synthesized via multi-step coupling reactions. A representative method involves:

  • Step 1: Use of (R)-1-amino-2-methylpyrrolidine-2-carboxylic acid methyl ester hydrochloride as a starting material ().
  • Step 2: Reaction with trifluoromethylphenyl intermediates under coupling conditions (e.g., amide bond formation) ().
  • Step 3: Purification via reverse-phase HPLC, with LCMS (m/z 531 [M-H]⁻) and retention time (0.88 minutes) used for validation ().
    Critical Considerations: Optimize reaction stoichiometry and solvent selection to minimize byproducts.

Q. How can this compound be characterized using analytical techniques?

Methodological Answer:

  • LCMS/HPLC: Confirm molecular weight (e.g., m/z 531 [M-H]⁻) and purity (retention time 0.88 minutes) ().
  • Chiral HPLC: Resolve enantiomeric purity, critical for (R)-configuration validation ().
  • NMR/IR: Assign peaks for fluorine (¹⁹F NMR) and methoxy groups (¹H NMR) ().
    Data Interpretation: Cross-reference spectral data with analogs (e.g., (R)-1-(pyridin-4-yl)ethan-1-amine) to resolve ambiguities ().

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • Storage: Keep sealed in dry, ventilated conditions at 4°C (light-sensitive) ().
  • PPE: Use nitrile gloves, lab coats, and safety goggles. Ensure eye-wash stations and fume hoods are accessible ().
  • Spill Management: Neutralize with inert absorbents (e.g., sand) and avoid aqueous release ().

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

Methodological Answer:

  • Chiral Resolution: Use chiral stationary phases (e.g., amylose-based columns) during HPLC purification ().
  • Biocatalysis: Employ ω-transaminases in two-phase systems to enhance stereoselectivity, as demonstrated for analogous fluoropyrimidinyl amines ().
  • Kinetic Control: Adjust reaction temperature and pH to favor (R)-enantiomer formation ().

Q. What challenges arise in scaling up microwave-assisted synthesis?

Methodological Answer:

  • Instability: The compound may decompose in solution; use low-temperature storage and inert atmospheres ().
  • Microwave Parameters: Optimize power (e.g., 150 W) and residence time to prevent thermal degradation ().
  • Workflow Integration: Ensure rapid post-synthesis purification to isolate the product before decomposition ().

Q. How can biocatalytic methods (e.g., ω-transaminases) improve synthesis efficiency?

Methodological Answer:

  • Enzyme Selection: Use ω-transaminases with high specificity for fluorinated substrates ().
  • Two-Phase Systems: Combine aqueous and organic phases to shift equilibrium toward amine production ().
  • Substrate Engineering: Modify pyridine precursors to enhance enzyme-substrate compatibility ().

Q. How to address contradictions in spectroscopic data during structural validation?

Methodological Answer:

  • Comparative Analysis: Cross-check NMR/LCMS data with structurally similar compounds (e.g., (R)-1-(4-pyridinyl)ethanamine) ().
  • Isotopic Labeling: Use deuterated solvents or ¹³C-labeled intermediates to resolve overlapping signals ().
  • Computational Modeling: Predict spectral patterns using DFT calculations to validate assignments ().

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